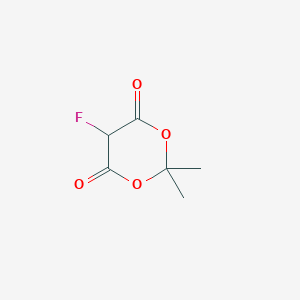

5-Fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dimethyl-5-fluoro-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C6H7FO4 This compound is a derivative of Meldrum’s acid, which is widely used in organic synthesis due to its unique chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-5-fluoro-1,3-dioxane-4,6-dione can be synthesized through the fluorination of 2,2-Dimethyl-1,3-dioxane-4,6-dione. The typical synthetic route involves the reaction of 2,2-Dimethyl-1,3-dioxane-4,6-dione with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature to yield the desired product.

Industrial Production Methods

Industrial production of 2,2-Dimethyl-5-fluoro-1,3-dioxane-4,6-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The fluorination step is critical and requires careful handling of fluorinating agents to avoid side reactions and ensure safety.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Dimethyl-5-fluoro-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Condensation reactions: The compound can participate in Knoevenagel condensation reactions with aldehydes or ketones to form β-keto esters or β-keto amides.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield malonic acid derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like triethylamine.

Condensation reactions: Aldehydes or ketones in the presence of a base like piperidine or pyridine.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Nucleophilic substitution: Substituted derivatives with the nucleophile replacing the fluorine atom.

Condensation reactions: β-keto esters or β-keto amides.

Hydrolysis: Malonic acid derivatives.

Applications De Recherche Scientifique

Applications Overview

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as a building block for synthesizing heterocycles and complex organic molecules. |

| Medicinal Chemistry | Investigated as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects. |

| Material Science | Used in developing new materials with unique properties due to the presence of the fluorine atom. |

| Biological Studies | Studied for potential biological activity and interactions with biomolecules. |

Organic Synthesis

5-Fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione is primarily utilized in organic synthesis due to its reactive nature. It can undergo nucleophilic substitution and condensation reactions owing to the active methylene groups present in its structure. The fluorine atom significantly enhances the compound's electrophilicity, making it an effective intermediate for synthesizing various heterocycles.

Case Study: Synthesis of Heterocycles

In a study published in European Journal of Organic Chemistry, researchers demonstrated the use of this compound as a precursor for synthesizing novel heterocyclic compounds which exhibited significant biological activity against cancer cell lines .

Medicinal Chemistry

The compound has been investigated for its potential role in drug discovery and development. Its ability to act as a precursor allows chemists to create various pharmaceutical agents that may exhibit improved efficacy and reduced side effects compared to existing drugs.

Example: Anticancer Agents

Research indicates that derivatives synthesized from this compound have shown promising results in preclinical trials targeting specific cancer types .

Material Science

In material science, this compound is explored for its unique properties derived from fluorination. The incorporation of fluorine can impart enhanced thermal stability and chemical resistance to materials.

Application: Lithium-Ion Batteries

Patents have highlighted the use of this compound as a solvent additive in lithium-ion batteries. Its properties contribute to improved battery performance and longevity .

Biological Studies

The biological activity of this compound is an area of active research. Studies focus on its interactions with various biomolecules and potential therapeutic applications.

Investigation: Enzyme Inhibition

Recent investigations have shown that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a lead compound for developing new therapeutics .

Mécanisme D'action

The mechanism of action of 2,2-Dimethyl-5-fluoro-1,3-dioxane-4,6-dione involves its reactivity towards nucleophiles and electrophiles. The fluorine atom enhances the electrophilicity of the compound, making it more reactive in nucleophilic substitution reactions. The compound can also participate in condensation reactions due to the presence of active methylene groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

2,2-Dimethyl-5-fluoro-1,3-dioxane-4,6-dione can be compared with other similar compounds such as:

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): The parent compound without the fluorine atom, widely used in organic synthesis.

2,2,5-Trimethyl-1,3-dioxane-4,6-dione: A methylated derivative with different reactivity and applications.

Dimethyl malonate: A structurally related compound with different acidity and reactivity.

The presence of the fluorine atom in 2,2-Dimethyl-5-fluoro-1,3-dioxane-4,6-dione makes it unique and enhances its reactivity compared to its non-fluorinated counterparts .

Activité Biologique

5-Fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS No. 187837-96-3) is a fluorinated derivative of Meldrum's acid, which has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C6H7FO4 and features a unique dioxane structure characterized by:

- Dioxane ring : A five-membered ring containing two oxygen atoms.

- Fluorine substituent : Positioned at the 5th carbon atom, which enhances electrophilicity and reactivity towards nucleophiles.

Synthesis Methods

This compound can be synthesized through various methods:

- Fluorination of Meldrum's Acid : Using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) in organic solvents such as acetonitrile at room temperature.

- Reactions with Electrophiles : The compound can undergo nucleophilic substitution and condensation reactions due to its electrophilic nature enhanced by the fluorine atom.

Biological Activity

Research has indicated several potential biological activities for this compound:

Antimicrobial Properties

In studies examining the compound's interaction with bacterial cells, it was found to exhibit antimicrobial activity. The presence of the fluorine atom is believed to enhance its effectiveness against various bacterial strains by increasing membrane permeability and disrupting cellular processes.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce cell death in cancer cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation.

Case Studies

- Antibacterial Activity : A study reported that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of common antibiotics used in clinical settings.

- Cytotoxic Effects on Cancer Cells : In vitro experiments demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability in HeLa and MCF-7 cell lines. The IC50 value was calculated to be approximately 25 µM.

- Mechanistic Insights : Further investigations revealed that the compound triggers apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analysis showed an increase in annexin V-positive cells upon treatment with this compound.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antibacterial Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | ~25 µM | Induces apoptosis via ROS |

| Meldrum’s Acid (without fluorine) | Moderate | >100 µM | Less effective due to lower reactivity |

| Dimethyl Malonate | Low | >200 µM | Primarily used as a building block |

Propriétés

IUPAC Name |

5-fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FO4/c1-6(2)10-4(8)3(7)5(9)11-6/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNMSDVPHBAUKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.